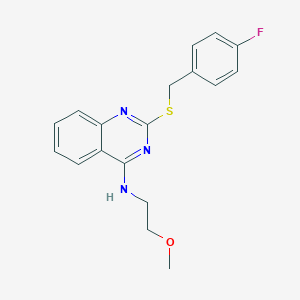

2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKFSOLTNUCDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Differences

- Thioether vs. Thioethers may also enhance metabolic stability relative to ethers or amines .

- Methoxyethyl vs. Bulky Amines : The N-(2-methoxyethyl) group balances hydrophilicity and steric effects, whereas bulkier substituents (e.g., pyrrolidinylbutyl in ) may hinder membrane permeability despite stronger binding.

- Fluorine Positioning : The 4-fluorobenzyl group in the target compound optimizes electronic and steric effects, whereas 6- or 7-fluoro substitutions (e.g., ) alter quinazoline ring electronics and target engagement.

Pharmacological and Computational Insights

- Kinase Inhibition: Compounds like 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibit nanomolar CDC2-like kinase inhibition, suggesting the target compound may share this mechanism .

- 3D-QSAR Models : Morpholinyl-substituted quinazolines (e.g., ) highlight the importance of electron-donating groups at position 2 for activity, supporting the target’s 4-fluorobenzylthio design .

- Selectivity : Fluorine substitution reduces off-target interactions, as seen in N-(4-fluorobenzyl) derivatives .

Q & A

Q. What are the key synthetic routes and optimization strategies for 2-((4-fluorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine?

Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cross-coupling. For example:

- Step 1 : Substitution at the quinazoline C4 position with 2-methoxyethylamine under basic conditions (e.g., Hunig’s base) in DMF .

- Step 2 : Thioether formation at C2 using 4-fluorobenzyl mercaptan via SNAr (nucleophilic aromatic substitution) under controlled temperature (60–80°C) .

- Optimization : Microwave-assisted Suzuki coupling (e.g., palladium catalysts) can enhance yield and reduce reaction time for aryl substitutions .

Q. Table 1: Reaction Optimization Parameters

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., δ 8.5–9.0 ppm for quinazoline protons) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z: ~410–430) .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯S hydrogen bonds in thiadiazole analogs) .

- Purity Analysis : LCMS with trifluoroacetic acid modifiers to achieve >95% purity .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Enzyme Inhibition : Kinase inhibition assays (e.g., CLK1/CDC2-like kinases) using radiometric or fluorescence-based methods .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values <10 µg/mL indicate potency) .

- Cytotoxicity : MTT assays on cancer cell lines (IC50 <1 µM suggests anticancer potential) .

Advanced Research Questions

Q. How do structural modifications influence target binding and selectivity?

SAR studies reveal:

Q. Table 2: Substituent Effects on CLK1 Inhibition

| Substituent at C6 | HD Score (Docking) | IC50 (nM) |

|---|---|---|

| Morpholinopropoxy | -7.4 | 12.3 |

| Methylpiperidinyl | -7.6 | 8.7 |

| Methoxyethylpiperidinyl | -7.3 | 10.5 |

| Data adapted from computational docking and enzymatic assays |

Q. What computational methods are used to predict mechanism and off-target effects?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to CLK1 (PDB: 3NTH) .

- QSAR Modeling : 2D descriptors (e.g., topological polar surface area) correlate with blood-brain barrier permeability .

- MD Simulations : 100-ns trajectories reveal stable binding of the thioether group to kinase hydrophobic pockets .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Variability : Standardize cell lines (e.g., HCT116 vs. HEK293) and ATP concentrations in kinase assays .

- Metabolic Stability : Compare hepatic microsomal degradation rates (e.g., t1/2 >60 min in human vs. <30 min in murine) .

- Crystallographic Validation : Resolve false positives by co-crystallizing the compound with target enzymes .

Q. What strategies improve metabolic stability without reducing potency?

- Deuteriation : Replace labile hydrogens (e.g., methoxyethyl group) to extend t1/2 .

- Prodrug Design : Phosphorylate the quinazoline core for targeted release in hypoxic tumor microenvironments .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. How does the compound interact with off-target proteins?

Q. What are the challenges in scaling up synthesis for preclinical studies?

Q. How can resistance mechanisms to the compound be overcome?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.